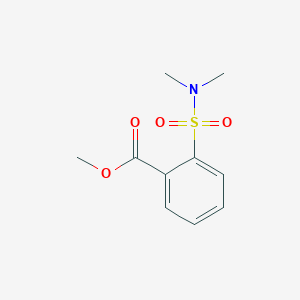

Methyl 2-(dimethylsulfamoyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-11(2)16(13,14)9-7-5-4-6-8(9)10(12)15-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHNRJLTKYMHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetics Pertaining to Methyl 2 Dimethylsulfamoyl Benzoate

Mechanistic Pathways of Ester Hydrolysis

The hydrolysis of esters such as Methyl 2-(dimethylsulfamoyl)benzoate can proceed through several base-catalyzed mechanisms, primarily distinguished by the point of cleavage on the ester group: the acyl-oxygen bond or the alkyl-oxygen bond.

The most common pathway for the base-catalyzed hydrolysis of methyl esters is the bimolecular acyl-oxygen cleavage (BAc2) mechanism. This process is a type of nucleophilic acyl substitution.

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. chegg.com This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, expelling the methoxide (B1231860) ion (-OCH3) as the leaving group and forming a carboxylate anion. In the final step, a rapid proton transfer from the solvent (water) or a transient carboxylic acid intermediate neutralizes the methoxide ion to form methanol (B129727), while the carboxylate awaits acidification to yield the final carboxylic acid product.

For this compound, the presence of the electron-withdrawing dimethylsulfamoyl group at the ortho position is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. However, this electronic effect is counteracted by significant steric hindrance, as discussed below.

An alternative, though less common, pathway is the bimolecular alkyl-oxygen cleavage (BAl2) mechanism. This is essentially a nucleophilic substitution (SN2) reaction where the hydroxide ion attacks the methyl group (the alkyl portion) of the ester, with the carboxylate acting as the leaving group. This mechanism is generally disfavored for methyl esters due to the relatively poor leaving group ability of the carboxylate anion compared to the methoxide anion in the BAc2 pathway.

Steric factors play a crucial role in determining the rate and mechanism of hydrolysis. psu.edu The presence of bulky substituents near the ester group, particularly at the ortho position, can significantly impede the approach of the nucleophile to the carbonyl carbon, thereby slowing down the BAc2 reaction. psu.eduresearchgate.net In the case of this compound, the ortho-dimethylsulfamoyl group presents a substantial steric barrier. Studies on similarly hindered compounds, like methyl 2,6-dimethylbenzoate, have shown complete resistance to hydrolysis by esterases, whereas the less hindered methyl benzoate (B1203000) is fully hydrolyzed. researchgate.net This pronounced steric hindrance would drastically reduce the rate of BAc2 hydrolysis for this compound. While extreme steric hindrance can sometimes favor SN2-type (BAl2) reactions, this pathway remains unlikely for a methyl ester under typical basic hydrolysis conditions.

Nucleophilic and Electrophilic Reactivity of the Aromatic System

The aromatic ring of this compound is influenced by two electron-withdrawing groups: the methyl ester (-COOCH3) and the dimethylsulfamoyl (-SO2N(CH3)2). This electronic profile deactivates the ring towards electrophilic attack and makes it susceptible to nucleophilic aromatic substitution if a suitable leaving group is present.

Nucleophilic aromatic substitution (SNAr) on the benzoate ring of this specific compound is not common without a good leaving group (like a halogen) attached to the ring. However, studies on analogous compounds provide insight into the potential reactivity. For instance, research on methyl 2,4-dihalo-5-sulfamoyl-benzoates demonstrates that nucleophilic substitution of a halogen is feasible. nih.gov In these systems, the regioselectivity of the substitution is influenced by the nature of the nucleophile and the steric environment. nih.gov

In reactions with various thiols, the position of substitution on di-halogenated sulfamoyl benzoates was found to be dependent on the nucleophile's structure. nih.gov

| Nucleophile (Thiol) | Dominant Substitution Position | Notes |

|---|---|---|

| Aromatic Thiols (e.g., Phenylthiol, Naphthylthiol) | Position 2 | The 2-substituted product was mainly formed. |

| Aliphatic Thiols (e.g., Dodecylthiol) | Position 4 | The 4-substituted product was dominant. With bulky dodecylthiol, only the 4-substituted isomer was observed. |

| Thiols with Aliphatic CH₂ or CH next to Sulfur | Very Slow or No Reaction | The reaction was significantly hindered. |

These findings suggest that if this compound were modified to include a leaving group, the site of nucleophilic attack would be influenced by the strong deactivating effects of the sulfamoyl and ester groups and the steric profile of the nucleophile.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents already present on the ring dictate the rate and regioselectivity of the reaction. Both the methyl ester group and the dimethylsulfamoyl group are electron-withdrawing and act as deactivating meta-directors. ma.edugrabmyessay.com

Deactivation: The presence of two strong deactivating groups makes the aromatic ring of this compound significantly less reactive towards electrophiles than benzene (B151609) or monosubstituted benzoates. grabmyessay.com Harsh reaction conditions would be required for substitution to occur.

Directing Effects:

The methyl ester group at position 1 directs incoming electrophiles to position 3 and 5 (meta positions).

The dimethylsulfamoyl group at position 2 directs incoming electrophiles to position 4 and 6 (meta positions relative to itself).

Mechanisms of Sulfamoyl Group Transformations

The N,N-dimethylsulfamoyl group is generally a robust and stable functional group. Unlike primary (-SO2NH2) or secondary (-SO2NHR) sulfonamides, the tertiary N,N-dimethylsulfonamide lacks an acidic N-H proton, which prevents it from undergoing reactions such as deprotonation or the Hinsberg test.

Its primary chemical influence is through its strong electron-withdrawing inductive effect on the aromatic ring. Transformations targeting the sulfamoyl group itself typically require harsh conditions. Potential, though often difficult, reactions could include:

Hydrolysis: Cleavage of the S-N or S-C bond can occur under extreme acidic or basic conditions at high temperatures, but the group is stable to conditions used for ester hydrolysis.

Reductive Cleavage: Certain powerful reducing agents can cleave the sulfur-nitrogen bond.

In the context of synthetic transformations on other parts of the molecule, the dimethylsulfamoyl group is generally considered a stable spectator. For instance, in the synthesis of related compounds, the sulfamoyl group remains intact during reactions such as the conversion of a nearby amide to an ester using thionyl chloride and methanol, or during nucleophilic substitution reactions with thiols. nih.govmdpi.com This stability makes it a reliable directing and deactivating group in multi-step syntheses.

Cleavage and Formation of Sulfamoyl Linkages

Detailed mechanistic studies delineating the cleavage and formation of the sulfamoyl linkage (C-N bond of the SO₂N(CH₃)₂) specifically for this compound have not been documented. In a broader context, the formation of sulfonamides can be achieved through various synthetic routes, such as the reaction of sulfamoyl chlorides with amines. Conversely, the cleavage of such linkages can occur under specific chemical conditions, though the precise mechanisms, including the nature of intermediates and transition states for this ortho-substituted benzoate, remain uninvestigated.

Rearrangement Reactions Involving the Sulfamoyl Moiety

There is no available scientific literature describing rearrangement reactions that specifically involve the dimethylsulfamoyl moiety of this compound. While rearrangement reactions are a known class of organic reactions, and some have been observed in other sulfur-containing aromatic compounds, no such studies have been reported for this molecule. The potential for intramolecular migration of the sulfamoyl group or other structural reorganizations in this specific chemical context has not been explored.

Kinetic Studies of Key Reaction Steps

Quantitative kinetic data for reactions involving this compound are absent from the current body of scientific literature. This includes the determination of reaction rates, the formulation of rate laws, and the analysis of the energetic profiles of its reactions.

Determination of Reaction Rates and Rate Laws

No experimental data has been published on the reaction rates for the synthesis, cleavage, or rearrangement of this compound. Consequently, the rate laws, which mathematically describe the dependence of the reaction rate on the concentration of reactants, have not been determined. Establishing a rate law would require systematic experimentation where reactant concentrations are varied and the effect on the reaction rate is measured, a study which has not been undertaken for this compound.

Table 1: Hypothetical Rate Law Determination Data (Illustrative Only) This table is for illustrative purposes only, as no experimental data exists.

| Experiment | [this compound] (mol/L) | [Reagent] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | - | - | - |

| 2 | - | - | - |

| 3 | - | - | - |

Analysis of Activation Parameters and Energy Barriers

Without kinetic data from temperature-dependent studies, the activation parameters—such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—for any reaction involving this compound cannot be calculated. These parameters provide critical insights into the energy barriers and the molecular arrangement of the transition state of a reaction. The lack of such studies means that the energetic profile of its chemical transformations remains unknown.

Table 2: Hypothetical Activation Parameters (Illustrative Only) This table is for illustrative purposes only, as no experimental data exists.

| Reaction Step | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|

| Sulfamoyl Cleavage | - | - | - |

| Sulfamoyl Formation | - | - | - |

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction studies for Methyl 2-(dimethylsulfamoyl)benzoate were identified. Therefore, information regarding its specific molecular conformation, stereochemistry, dihedral angles, crystal packing, hydrogen bonding networks, and Hirshfeld surface analysis is not available.

Elucidation of Molecular Conformation and Stereochemistry

Data unavailable.

Analysis of Dihedral Angles and Torsional Relationships

Data unavailable.

Characterization of Crystal Packing and Intermolecular Hydrogen Bonding Networks

Data unavailable.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Data unavailable.

High-Resolution Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

While general principles of NMR spectroscopy can predict the types of signals expected for the structure of this compound, specific, experimentally determined chemical shifts (¹H and ¹³C) or data from 2D-NMR analyses have not been published in the available literature. Without experimental data, a detailed spectroscopic analysis cannot be provided.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are unique to the specific arrangement of atoms and bonds within the molecule, offering a characteristic "fingerprint."

Analysis of the IR and Raman spectra of this compound would reveal key functional groups and structural features. The expected vibrational modes are based on the distinct components of the molecule: the benzoate (B1203000) ester and the dimethylsulfamoyl group attached to the aromatic ring.

Key Expected Vibrational Modes:

Carbonyl (C=O) Stretching: A strong absorption band in the IR spectrum is anticipated in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

Sulfonyl (S=O) Stretching: The dimethylsulfamoyl group would exhibit strong, distinct stretching vibrations for the S=O bonds, typically appearing as two bands (asymmetric and symmetric) in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-O Stretching: The ester C-O single bond stretches are expected to produce strong bands in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The benzene (B151609) ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

S-N and N-C Stretching: Vibrations associated with the S-N and N-C bonds of the dimethylsulfamoyl group would also be present, though they may be weaker and coupled with other vibrations.

Methyl Group Vibrations: C-H stretching and bending vibrations from the methyl groups of both the ester and the sulfamoyl moieties would be observed in the ranges of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

The complementary nature of IR and Raman spectroscopy is particularly useful. While polar bonds like C=O and S=O give strong signals in the IR spectrum, non-polar or symmetric bonds often produce stronger signals in the Raman spectrum. For instance, the aromatic ring vibrations are often more prominent in Raman spectroscopy.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Ester C=O | Stretching | 1720-1740 | Medium |

| Sulfonyl S=O | Asymmetric Stretching | 1330-1370 | Medium-Strong |

| Sulfonyl S=O | Symmetric Stretching | 1140-1180 | Strong |

| Ester C-O | Stretching | 1200-1300 | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Strong |

| Aromatic C-H | Stretching | >3000 | Medium |

| Methyl C-H | Stretching | 2850-3000 | Medium |

Note: The exact frequencies and intensities would need to be confirmed by experimental data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO₄S), HRMS would provide an exact mass measurement with high accuracy, allowing for the unambiguous confirmation of its molecular formula.

Exact Mass Determination: The theoretical exact mass of the molecular ion [M]⁺ of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This calculated value would then be compared to the experimentally measured mass from the HRMS analysis. A close correlation between the theoretical and experimental mass (typically within a few parts per million, ppm) serves as definitive evidence for the compound's elemental composition.

Fragmentation Pathways: In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, the structural connectivity of the molecule can be pieced together.

Predicted Fragmentation Patterns:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of a benzoyl cation derivative.

Loss of the dimethylamino group (-N(CH₃)₂): Cleavage of the S-N bond could result in the loss of a dimethylamino radical.

Cleavage of the ester group: Fragmentation could involve the loss of the entire methyl ester group or parts of it.

Rearrangement reactions: Intramolecular rearrangements, such as a McLafferty rearrangement, are possible depending on the ionization method and energy.

Interactive Data Table: Predicted HRMS Fragments of this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M - •OCH₃]⁺ | C₉H₁₀NO₃S⁺ | 216.0381 |

| [M - •N(CH₃)₂]⁺ | C₈H₇O₄S⁺ | 215.0014 |

| [M - COOCH₃]⁺ | C₈H₁₀NSO₂⁺ | 184.0432 |

Note: These are predicted fragmentation pathways and would require experimental verification through tandem HRMS analysis.

By combining the vibrational fingerprints from IR and Raman spectroscopy with the exact mass and fragmentation data from HRMS, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Computational and Theoretical Chemistry Investigations of Methyl 2 Dimethylsulfamoyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular-level phenomena that are often difficult to probe experimentally. These methods are used to determine the electronic structure and predict the reactivity of molecules like Methyl 2-(dimethylsulfamoyl)benzoate.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for predicting the electronic structure of molecules. dntb.gov.uaresearchgate.net The primary goal of geometry optimization is to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule.

Table 1: Illustrative Geometric Parameters from a Related Sulfamoylbenzoate Derivative

| Parameter | Description | Value (°) |

|---|---|---|

| Dihedral Angle 1 | Angle between the aromatic ring and the planar methyl ester unit | 64.76 |

| Dihedral Angle 2 | Angle between the aromatic ring and the SO2 group | 56.42 |

| Dihedral Angle 3 | Angle between the SO2 group and the planar methoxycarbonylmethyl group | 50.42 |

Data from the crystal structure of Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate, a structurally similar compound. nih.gov

Electrostatic Potential (ESP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface. The ESP surface helps to visualize the charge distribution and identify regions that are rich or poor in electrons. researchgate.net

The different colors on an ESP map indicate varying electrostatic potentials:

Red: Regions of most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue: Regions of most positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or on atoms with significant positive partial charges.

Green: Regions of neutral or near-zero potential.

For this compound, the ESP surface would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl and sulfonyl groups, making these sites attractive for electrophiles or for coordination with metal cations. Conversely, positive potential (blue) would likely be located on the hydrogen atoms of the methyl groups and, to a lesser extent, on the sulfur atom and the carbonyl carbon, indicating their susceptibility to attack by nucleophiles.

Computational Modeling of Reaction Pathways and Energetics

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the potential energy surface to identify the most likely pathways from reactants to products, including the high-energy transition states that must be overcome.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

A chemical reaction can be visualized as a path on a multi-dimensional potential energy surface. The transition state (TS) is a critical point on this surface, representing the highest energy barrier along the minimum energy path between reactants and products. Locating and characterizing the TS is a primary goal of computational reaction modeling. A transition state is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.

Once a potential transition state structure is located, its identity must be confirmed. This is done through two main steps:

Frequency Analysis: A true transition state will have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. A successful IRC analysis confirms that the located TS correctly connects the desired reactants and products.

For this compound, this methodology could be applied to study various reactions, such as its hydrolysis or its participation in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com For example, in an SNAr reaction, the IRC would map the pathway from the initial approach of the nucleophile, through the formation of a Meisenheimer-like intermediate (which could be the transition state or a true intermediate), to the final product with the departure of a leaving group. masterorganicchemistry.comnih.gov

Prediction of Reaction Selectivity and Yields

Computational modeling is particularly powerful for predicting the selectivity of a reaction where multiple products are possible. This includes regioselectivity (which position on a molecule reacts) and chemoselectivity (which functional group reacts).

The prediction of selectivity is based on Transition State Theory. By calculating the Gibbs free energy of activation (ΔG‡) for each competing reaction pathway, it is possible to determine which pathway is kinetically favored. The pathway with the lowest activation energy will proceed at the fastest rate and is therefore expected to yield the major product.

The relative rates of two competing pathways (k1 and k2) can be estimated from the difference in their activation energies (ΔΔG‡ = ΔG‡₂ - ΔG‡₁) using the following relationship derived from the Eyring equation:

ln(k₁/k₂) ≈ -ΔΔG‡/RT

Where R is the gas constant and T is the temperature. A difference of just a few kcal/mol in activation energy can lead to a very high selectivity for one product over another. For instance, experimental studies on the saponification of substituted methyl benzoates show that the reaction rate is highly sensitive to the nature and position of substituents on the aromatic ring. chegg.comchegg.com Electron-withdrawing groups generally increase the rate of nucleophilic attack. chegg.com Computational studies could model these effects by calculating the activation barriers for the reaction, thereby predicting the relative reactivity and potential yields for different substrates or under different conditions.

Molecular Dynamics Simulations for Conformational Analysis5.4. Structure-Property Relationship Studies through Computational Methods

No data tables or detailed research findings specific to this compound can be presented.

Role As a Versatile Synthetic Intermediate and Organic Building Block

Contribution to the Expansion of Chemical Space through Derivative Synthesis

The generation of novel molecules with diverse structures is a cornerstone of drug discovery and materials science. Methyl 2-(dimethylsulfamoyl)benzoate is an ideal starting scaffold for expanding chemical space by creating libraries of related derivatives. The ester and sulfamoyl moieties can be independently or sequentially modified, and the aromatic ring can undergo substitution reactions, leading to a large number of unique analogues from a single precursor.

A modular synthetic strategy, for example, can be used to prepare a diverse set of derivatives from a simple precursor in only a few synthetic steps. mdpi.com This approach often involves a core-building reaction followed by a series of diversification steps. For this compound, this could involve:

Amidation of the ester: The methyl ester can be converted into a wide array of amides by reacting it with various primary or secondary amines.

Modification of the sulfamoyl group: While the N,N-dimethylsulfamoyl group is relatively stable, it is synthesized from a sulfonyl chloride, which is a highly reactive intermediate. Starting from the corresponding 2-(chlorosulfonyl)methylbenzoate would allow for reaction with a vast library of amines to generate diverse sulfonamides.

Aromatic substitution: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) can introduce additional functional groups onto the benzene (B151609) ring, providing further points for diversification.

This systematic derivatization allows chemists to rapidly generate collections of novel compounds, significantly expanding the accessible chemical space for screening and optimization in various applications.

Precursor in the Construction of Complex Organic Scaffolds

The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of complex organic scaffolds, particularly heterocyclic compounds. researchgate.net Functionalized benzoates are widely used as starting materials in multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in a single step. researchgate.netresearchgate.net

For instance, analogous compounds like methyl-2-formyl benzoate (B1203000) are known to be versatile substrates for producing isoindolinones and other potentially bioactive scaffolds. researchgate.net Similarly, this compound could be utilized in reactions that leverage its distinct functionalities. The ester could participate in cyclization reactions with a nucleophile introduced via modification of the sulfamoyl group or the aromatic ring. The dimethylsulfamoyl group, being an ortho-directing group, can influence the regioselectivity of substitutions on the aromatic ring, guiding the construction of specific isomers of more elaborate structures. This controlled reactivity is crucial for building complex molecular architectures with precision. google.com

Use in the Design and Synthesis of Chemically Modified Analogues for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The benzenesulfonamide (B165840) moiety, a key feature of this compound, is a well-established pharmacophore found in numerous approved drugs. nanobioletters.comnih.gov This makes the molecule an attractive scaffold for designing and synthesizing analogues for SAR exploration. acs.org

The SAR process involves systematically modifying different parts of the molecule and assessing the impact on biological activity. tandfonline.com For a scaffold like this compound, an SAR campaign could explore:

The Sulfonamide Group: Replacing the dimethylamino moiety with other alkyl, aryl, or cyclic amines to probe the size and nature of the binding pocket.

The Ester Group: Converting the methyl ester to other esters, amides, or carboxylic acids to alter polarity and hydrogen bonding capabilities.

The Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the available positions (3, 4, 5, and 6) to investigate electronic and steric effects. acs.org

An example of SAR exploration on a related benzenesulfonamide scaffold targeting the 12-lipoxygenase enzyme highlights how systematic modifications can dramatically affect inhibitory potency. acs.org

| Compound | Modification on Benzenesulfonamide Scaffold | IC50 (μM) |

|---|---|---|

| Scaffold Core | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 4.8 |

| Analogue 1 | Removal of 2-OH group from benzyl (B1604629) moiety | >50 (Inactive) |

| Analogue 2 | Replacement of 3-OMe with 3-Cl on benzyl moiety | 6.2 |

| Analogue 3 | Replacement of 3-OMe with 4-Br on benzyl moiety | 2.2 |

| Analogue 4 | Replacement of sulfonamide with benzothiazole | 0.14 |

| Analogue 5 | Replacement of sulfonamide with benzoxazole | 0.17 |

Data adapted from a study on 12-Lipoxygenase inhibitors. acs.org The table demonstrates how modifications influence inhibitory concentration (IC50).

Through such systematic exploration, the specific structural features required for a desired biological effect can be identified, guiding the development of potent and selective therapeutic agents. nanobioletters.comacs.org

Applications in the Development of Fine Chemicals and Advanced Materials

Beyond pharmaceuticals, versatile building blocks like this compound are valuable in the synthesis of fine chemicals, such as dyes, agrochemicals, and specialty polymers. The benzenesulfonamide functional group is a component of certain classes of herbicides and fungicides. The aromatic ester structure is common in the synthesis of pigments and polymers with specific optical or thermal properties.

The ability to readily modify the core structure allows for the fine-tuning of a compound's properties, such as solubility, color, thermal stability, or biological activity, making it adaptable for various applications in the broader chemical industry.

Integration into Multi-Step Convergent and Divergent Synthetic Strategies

In the total synthesis of complex molecules, chemists often employ convergent or divergent strategies to maximize efficiency. This compound is well-suited for integration into these advanced synthetic plans.

Divergent Synthesis: In this approach, a common intermediate is used to generate a library of structurally related compounds. This compound can serve as this key intermediate. For example, the ester could be converted to an amide, and then various substituents could be added to the aromatic ring, creating a family of compounds from a single starting point. mdpi.com

An example of a multi-step linear synthesis is the conversion of acetophenone (B1666503) to methyl m-nitrobenzoate, where each step builds upon the last. truman.eduscribd.com More complex strategies, like those used to create benzofuran (B130515) derivatives, show how a key intermediate can be part of a modular route to diverse final products. mdpi.com The defined reactivity of this compound allows for its strategic incorporation into such sophisticated, multi-step synthetic routes.

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Catalytic Systems for Its Synthesis and Derivatization

The synthesis and subsequent modification of Methyl 2-(dimethylsulfamoyl)benzoate are foundational to exploring its potential applications. Future research will likely focus on developing advanced catalytic systems that offer improved yields, milder reaction conditions, and greater sustainability compared to traditional methods.

Another avenue involves the exploration of metal-organic frameworks (MOFs) as catalytic materials. google.com MOFs offer tunable porosity and active sites, which could be designed to facilitate specific steps in the synthesis or derivatization of the target compound. For example, a MOF-based catalyst could be engineered to selectively catalyze the sulfamoylation or esterification steps, leading to higher yields and fewer byproducts.

Furthermore, the development of novel homogeneous catalysts, particularly those based on earth-abundant metals like manganese, presents an opportunity to move away from expensive and rare precious metal catalysts. researchgate.net Research into manganese-catalyzed amidation of esters, for instance, could be extended to the derivatization of this compound, providing a more cost-effective and sustainable method for creating new amide derivatives. researchgate.net

Table 1: Potential Catalytic Systems for Future Investigation

| Catalytic System | Potential Application | Advantages |

|---|---|---|

| Zr/Ti Solid Acids | Synthesis of this compound | Reusable, environmentally friendly, avoids corrosive liquid acids. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Selective synthesis and derivatization | Tunable structure, high selectivity. google.com |

Exploration of Chemo-, Regio-, and Stereoselective Transformations

To fully harness the potential of this compound as a scaffold, the development of highly selective synthetic transformations is crucial. Future research should focus on methods that allow for precise control over the chemical modifications of the molecule.

Chemo-, regio-, and stereoselective reactions are essential for creating complex molecules with well-defined three-dimensional structures. mdpi.com For this compound, this could involve the selective functionalization of the aromatic ring or transformations of the ester and sulfamoyl groups. For example, developing catalytic systems that can direct C-H activation at a specific position on the benzene (B151609) ring would open up new avenues for creating a diverse library of derivatives.

The regioselectivity of nucleophilic aromatic substitution on related dihalo-sulfamoyl-benzoates has been investigated, showing that the position of substitution can be controlled. nih.gov Future studies could explore similar transformations on derivatives of this compound, using different nucleophiles and catalysts to achieve high regioselectivity.

Furthermore, the introduction of chiral centers is a key step in the development of many pharmaceuticals. Asymmetric catalysis could be employed to introduce chirality into derivatives of this compound. For instance, ruthenium-catalyzed asymmetric addition of arylboronic acids to related methyl 2-formylbenzoates has been shown to produce chiral isobenzofuranones with high enantioselectivity. researchgate.net Similar strategies could be adapted to create stereochemically defined derivatives of the target compound.

Advanced Computational Methods for De Novo Design and Mechanistic Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new molecules and the elucidation of reaction mechanisms. co-ac.com For this compound, advanced computational methods can accelerate the discovery of novel derivatives with desired properties.

De novo design algorithms , coupled with machine learning, can be used to generate virtual libraries of compounds based on the this compound scaffold. researchgate.net These algorithms can predict the biological activity and physicochemical properties of the designed molecules, allowing researchers to prioritize the synthesis of the most promising candidates. This approach can significantly reduce the time and resources required for lead discovery.

Molecular docking simulations can be used to predict how derivatives of this compound might interact with specific biological targets, such as enzymes or receptors. nih.govmdpi.com By understanding these interactions at the molecular level, researchers can design modifications to the parent compound that enhance its binding affinity and selectivity.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can provide detailed insights into the mechanisms of reactions involved in the synthesis and derivatization of this compound. nih.gov By modeling the transition states and reaction pathways, researchers can understand the factors that control the selectivity of a reaction and design catalysts or reaction conditions to favor the desired outcome.

Application in Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automation and high-throughput experimentation (HTE) has revolutionized the process of chemical synthesis and screening. nih.govctppc.org Applying these technologies to the study of this compound and its derivatives can dramatically increase the pace of research and discovery.

Automated synthesis platforms can be used to rapidly synthesize libraries of compounds based on the this compound core. researchgate.netnih.gov These systems can perform multiple reactions in parallel, using small amounts of reagents, which is ideal for exploring a wide range of chemical space. rsc.org By combining automated synthesis with high-throughput purification and analysis, researchers can quickly generate large numbers of diverse compounds for biological screening. nih.gov

High-throughput screening (HTS) allows for the rapid evaluation of the biological activity of thousands of compounds. mdpi.comrug.nlewadirect.com By screening libraries of this compound derivatives against a panel of biological targets, researchers can identify "hits" that can be further optimized. ctppc.org The use of miniaturized assay formats, such as 1536-well plates, allows for the screening of large numbers of compounds with minimal consumption of materials. nih.gov

The data generated from HTE can be used to train machine learning models to predict the outcomes of reactions and the properties of molecules. nih.govsptlabtech.com This iterative cycle of automated synthesis, high-throughput screening, and computational modeling can accelerate the design-make-test-learn cycle, leading to the rapid identification of new compounds with valuable properties. sptlabtech.com

Q & A

Basic: What synthetic routes are recommended for Methyl 2-(dimethylsulfamoyl)benzoate, and how is purity confirmed?

Methodological Answer:

The synthesis typically involves sulfamoylation of methyl 2-aminobenzoate using dimethylsulfamoyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to scavenge HCl. Reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Purity is confirmed by high-performance liquid chromatography (HPLC) with retention time matching reference standards (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) and nuclear magnetic resonance (NMR) spectroscopy to verify absence of unreacted starting materials .

Advanced: How can crystallographic software resolve structural ambiguities in this compound?

Methodological Answer:

Crystallographic ambiguities, such as disordered sulfamoyl groups, are addressed using SHELXL for refinement with restraints on bond lengths/angles and anisotropic displacement parameters. Mercury CSD aids in visualizing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and packing patterns. For twinned crystals, the WinGX suite integrates SHELXTL for twin law determination. Validation tools in ORTEP-3 ensure thermal ellipsoid accuracy. Cross-referencing with Cambridge Structural Database (CSD) entries of analogous benzoates (e.g., PubChem CIDs) helps identify common structural motifs .

Basic: What spectroscopic characteristics identify this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Aromatic protons at δ 7.5–8.1 ppm (ortho-substitution pattern), singlet for dimethylsulfamoyl (–N(CH₃)₂) at δ 2.8–3.0 ppm, and methoxy (–OCH₃) at δ 3.9 ppm.

- ¹³C NMR : Carbonyl (C=O) at ~168 ppm, sulfamoyl sulfur-linked carbons at ~45 ppm.

- IR : Stretching vibrations for S=O (1150–1300 cm⁻¹), C=O ester (1720 cm⁻¹), and aromatic C–H (3050 cm⁻¹).

- LCMS : [M+H]+ peak at m/z 274 (calculated molecular weight: 273.3 g/mol) .

Advanced: How do competing pathways during sulfamoylation affect yield, and how are side products minimized?

Methodological Answer:

Competing hydrolysis of dimethylsulfamoyl chloride under humid conditions reduces yield. Side products like methyl 2-sulfamoylbenzoate (due to incomplete dimethylation) are mitigated by strict anhydrous conditions (molecular sieves, inert atmosphere). Kinetic control via low-temperature (−10°C) reaction suppresses N-oxide formation. Post-synthesis, side products are removed via acid-base extraction (e.g., washing with 1M HCl to remove unreacted amine derivatives). Reaction optimization via Design of Experiments (DoE) identifies optimal equivalents of sulfamoyl chloride (1.2–1.5 eq) .

Advanced: How are contradictory crystallographic data (e.g., disordered groups) analyzed?

Methodological Answer:

Disorder in the sulfamoyl group is resolved using SHELXL ’s PART instruction to model split positions with occupancy refinement. Hydrogen bonding networks are validated via Mercury ’s void analysis to ensure solvent-accessible regions are correctly modeled. For ambiguous electron density, Olex2 or Coot tools cross-validate against Fourier difference maps. Contradictions between experimental and calculated powder XRD patterns are addressed by refining unit cell parameters with TOPAS .

Basic: What recrystallization conditions optimize purity?

Methodological Answer:

Optimal recrystallization uses ethanol or ethyl acetate/hexane (3:1 v/v) at 50–60°C with slow cooling to 4°C. Solubility in ethanol is ~50 mg/mL at 25°C. High purity (>98%) is confirmed by melting point consistency (literature comparison) and HPLC area normalization. For hygroscopic batches, lyophilization under vacuum prevents water absorption .

Advanced: Can computational methods predict bioactivity of derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites). Molecular docking (AutoDock Vina) models interactions with receptors like cyclooxygenase-2 (COX-2) or β-lactamases, using sulfamoyl group as a hydrogen-bond acceptor. ADMET predictions (SwissADME) assess pharmacokinetic profiles. For example, derivatives with trifluoromethyl groups (as in EP 4 374 877 A2) show enhanced metabolic stability .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

Store at −20°C in amber vials under argon to prevent oxidation. Stability studies show <5% degradation over 6 months when protected from light and humidity. Aqueous solutions (if required) are buffered at pH 6–7 with 0.1% sodium azide to inhibit microbial growth. Thermal gravimetric analysis (TGA) confirms decomposition onset at 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.